molecular formula C21H14ClN3O3 B3567876 (4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one

(4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one

Cat. No.: B3567876
M. Wt: 391.8 g/mol
InChI Key: KOYIQJYIAOIBFI-WQRHYEAKSA-N
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Description

(4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 1-acetyl-3-phenylpyrazole with 4-chlorobenzaldehyde under basic conditions to form an intermediate, which is then cyclized with an appropriate reagent to yield the final oxazole product. Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis but optimized for yield and efficiency. This could involve continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can be performed using halogens or nitrating agents under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

Biologically, this compound is explored for its potential as an enzyme inhibitor or as a probe in biochemical assays due to its unique structural features.

Medicine

In medicine, research is focused on its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory or anti-cancer activities.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Phenylmethanamine: Another name for benzylamine, featuring similar structural elements.

Uniqueness

What sets (4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one apart is its combination of a pyrazole ring, an oxazole ring, and a chlorophenyl group, which imparts unique chemical and biological properties not found in simpler compounds like benzylamine.

Properties

IUPAC Name

(4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3/c1-13(26)25-12-16(19(24-25)14-5-3-2-4-6-14)11-18-21(27)28-20(23-18)15-7-9-17(22)10-8-15/h2-12H,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYIQJYIAOIBFI-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)/C=C\3/C(=O)OC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one
Reactant of Route 2
Reactant of Route 2
(4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one

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